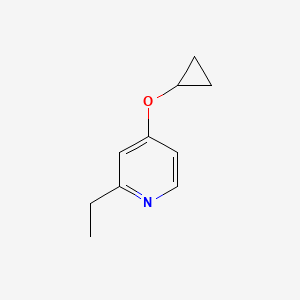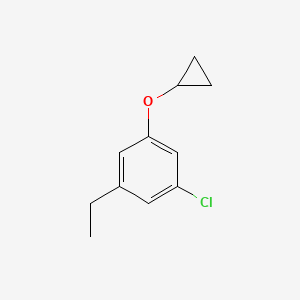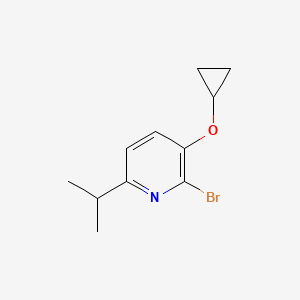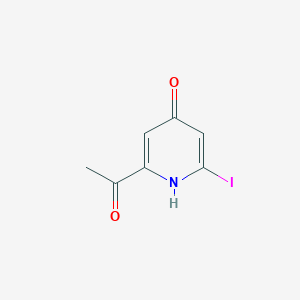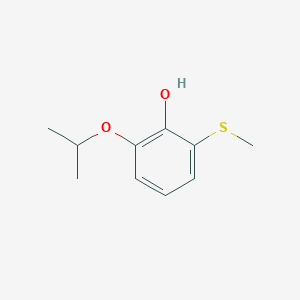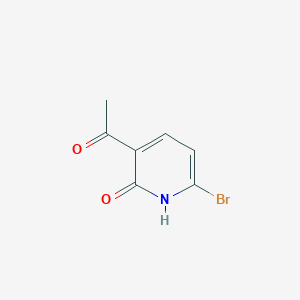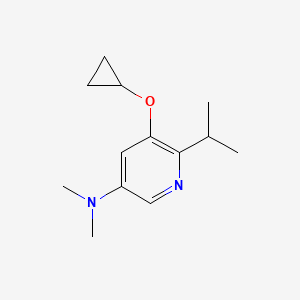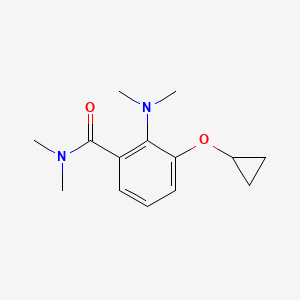
3-(Cyclohexyloxy)-4-hydroxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexyloxy)-4-hydroxy-N,N-dimethylbenzamide is an organic compound that features a benzamide core substituted with a cyclohexyloxy group at the 3-position and a hydroxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-4-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzoic acid, which is then converted to its corresponding ester.
Cyclohexyloxy Substitution: The ester is reacted with cyclohexanol in the presence of an acid catalyst to introduce the cyclohexyloxy group.
Amidation: The resulting intermediate is then subjected to amidation using N,N-dimethylamine under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as higher temperatures, pressures, and the use of continuous flow reactors to enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexyloxy)-4-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or convert the amide to an amine.
Substitution: The cyclohexyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(Cyclohexyloxy)-4-oxo-N,N-dimethylbenzamide, while reduction could produce 3-(Cyclohexyloxy)-4-hydroxy-N,N-dimethylamine.
Aplicaciones Científicas De Investigación
3-(Cyclohexyloxy)-4-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexyloxy)-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play crucial roles in binding to enzymes or receptors, modulating their activity. The cyclohexyloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclohexyloxy)-4-methoxy-N,N-dimethylbenzamide: Similar structure but with a methoxy group instead of a hydroxy group.
3-(Cyclohexyloxy)-4-hydroxy-N,N-diethylbenzamide: Similar structure but with diethylamine instead of dimethylamine.
3-(Cyclohexyloxy)-4-hydroxy-N,N-dimethylbenzoate: Similar structure but with a benzoate ester instead of a benzamide.
Uniqueness
3-(Cyclohexyloxy)-4-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both cyclohexyloxy and hydroxy groups on the benzamide core, which imparts distinct chemical and biological properties. Its specific combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
3-cyclohexyloxy-4-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C15H21NO3/c1-16(2)15(18)11-8-9-13(17)14(10-11)19-12-6-4-3-5-7-12/h8-10,12,17H,3-7H2,1-2H3 |
Clave InChI |
DSJYWXJTUMOJGW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=C(C=C1)O)OC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


